molecular formula C36H26Cl2N8Na2O9S3 B12795279 Dihydrogen 3-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(4-sulphonatophenyl)phenazinium, disodium salt CAS No. 83949-27-3

Dihydrogen 3-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(4-sulphonatophenyl)phenazinium, disodium salt

Cat. No.: B12795279
CAS No.: 83949-27-3
M. Wt: 927.7 g/mol
InChI Key: ILGHAAGDHJQEPS-UHFFFAOYSA-L
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Description

Dihydrogen 3-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(4-sulphonatophenyl)phenazinium, disodium salt is a complex organic compound known for its vibrant color and extensive use in various scientific fields. This compound is a type of phenazinium dye, which is often utilized in biological staining, textile dyeing, and as a pH indicator due to its distinct color changes under different conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the phenazinium core. The process includes:

    Formation of the Phenazinium Core: This is achieved through the condensation of appropriate aromatic amines with phenazine derivatives under controlled conditions.

    Introduction of Sulphonate Groups: Sulphonation is carried out using concentrated sulfuric acid or chlorosulfonic acid to introduce sulphonate groups at specific positions on the phenazinium ring.

    Attachment of Triazinyl and Amino Groups: The triazinyl group is introduced via nucleophilic substitution reactions involving 4,6-dichloro-1,3,5-triazine. Amino groups are then attached through further substitution reactions.

    Final Assembly: The final compound is assembled by coupling the intermediate products under specific conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves:

    Large-Scale Sulphonation: Using industrial-grade sulfuric acid or chlorosulfonic acid.

    Efficient Coupling Reactions: Utilizing high-efficiency catalysts to ensure complete reactions and high yields.

    Purification: The final product is purified through crystallization, filtration, and drying to obtain the disodium salt form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinonoid structures.

    Reduction: Reduction reactions can lead to the formation of leuco forms, which are colorless or less intensely colored.

    Substitution: Various substitution reactions can occur, particularly involving the sulphonate and amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Quinonoid derivatives.

    Reduction Products: Leuco forms.

    Substitution Products: Various substituted phenazinium derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a pH indicator and redox indicator due to its distinct color changes under different conditions. It is also employed in analytical chemistry for the detection of various ions and molecules.

Biology

In biological research, it serves as a vital stain for microscopy, allowing researchers to visualize cellular components and structures. It is particularly useful in staining nucleic acids and proteins.

Medicine

In medicine, the compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent and in photodynamic therapy for cancer treatment.

Industry

Industrially, it is used in textile dyeing, providing vibrant and long-lasting colors to fabrics. It is also utilized in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with biological molecules such as nucleic acids and proteins. The sulphonate groups enhance its solubility in aqueous environments, facilitating its uptake by cells. The triazinyl and amino groups allow for specific binding interactions, while the phenazinium core is responsible for its redox properties and color changes.

Comparison with Similar Compounds

Similar Compounds

    Methylene Blue: Another phenazinium dye with similar staining properties but different chemical structure.

    Azure B: A related compound used in biological staining with a slightly different color profile.

    Janus Green B: Used in histology for staining mitochondria, with a different mechanism of action.

Uniqueness

Dihydrogen 3-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(4-sulphonatophenyl)phenazinium, disodium salt stands out due to its unique combination of sulphonate, triazinyl, and amino groups, which confer specific binding properties and solubility characteristics. Its vibrant color and stability under various conditions make it particularly valuable in both research and industrial applications.

Properties

CAS No.

83949-27-3

Molecular Formula

C36H26Cl2N8Na2O9S3

Molecular Weight

927.7 g/mol

IUPAC Name

disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-[[8-[ethyl-[(3-sulfonatophenyl)methyl]amino]-10-(4-sulfonatophenyl)phenazin-10-ium-2-yl]amino]benzenesulfonate

InChI

InChI=1S/C36H28Cl2N8O9S3.2Na/c1-2-45(20-21-4-3-5-27(16-21)57(50,51)52)25-10-15-29-32(19-25)46(24-8-11-26(12-9-24)56(47,48)49)31-17-22(6-13-28(31)41-29)39-30-14-7-23(18-33(30)58(53,54)55)40-36-43-34(37)42-35(38)44-36;;/h3-19H,2,20H2,1H3,(H4,40,41,42,43,44,47,48,49,50,51,52,53,54,55);;/q;2*+1/p-2

InChI Key

ILGHAAGDHJQEPS-UHFFFAOYSA-L

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC3=[N+](C4=C(C=CC(=C4)NC5=C(C=C(C=C5)NC6=NC(=NC(=N6)Cl)Cl)S(=O)(=O)[O-])N=C3C=C2)C7=CC=C(C=C7)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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